
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-hydroxyquinoline and 2,2-dichloroethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., acid or base).
Reaction Steps: The key steps include the formation of the quinoline ring, chlorination, and subsequent hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are used for purification.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiourea (NH2CSNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline ketone, while substitution with an amine may produce an aminoquinoline derivative.
科学的研究の応用
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with hydroxyl and chloro substituents.
Quinoline: The parent compound of the quinoline family, used in various chemical and pharmaceutical applications.
Uniqueness
2,2-Dichloro-1-(5-chloro-6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and hydroxy substituents make it a versatile intermediate for further chemical modifications.
特性
CAS番号 |
62300-90-7 |
|---|---|
分子式 |
C11H10Cl3NO2 |
分子量 |
294.6 g/mol |
IUPAC名 |
2,2-dichloro-1-(5-chloro-6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H10Cl3NO2/c12-9-6-2-1-5-15(11(17)10(13)14)7(6)3-4-8(9)16/h3-4,10,16H,1-2,5H2 |
InChIキー |
RBWYRAQWXIIIRP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2Cl)O)N(C1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


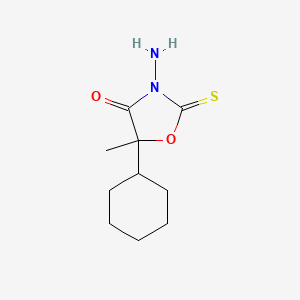

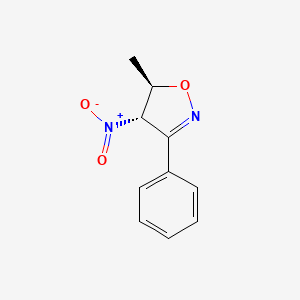
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
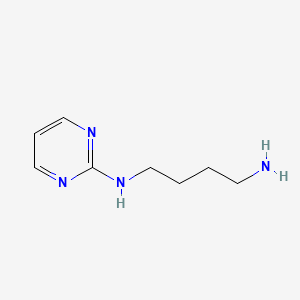

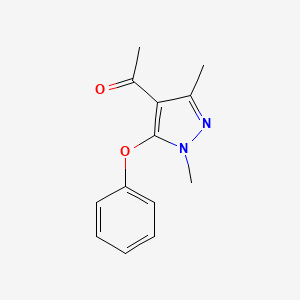
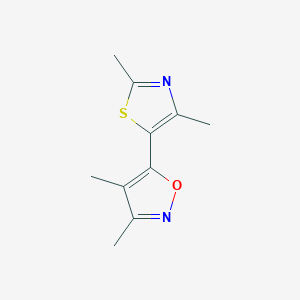
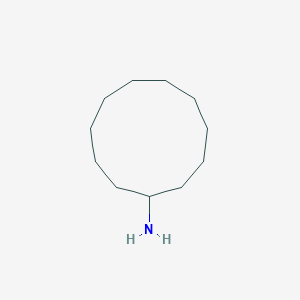
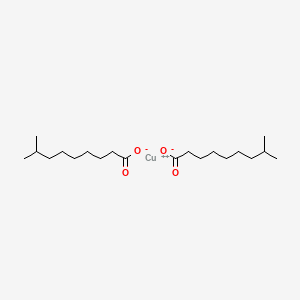
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
